molecular formula C10H14O4 B086089 1,4-Butanediol diacrylate CAS No. 1070-70-8

1,4-Butanediol diacrylate

Cat. No.: B086089
CAS No.: 1070-70-8
M. Wt: 198.22 g/mol
InChI Key: JHWGFJBTMHEZME-UHFFFAOYSA-N
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Description

1,4-Butanediol diacrylate is an organic compound with the chemical formula C10H14O4. It is a colorless liquid commonly used in the production of coatings, adhesives, and sealants. This compound is characterized by its two acrylate functional groups attached to a 1,4-butanediol backbone .

Mechanism of Action

Target of Action

1,4-Butanediol diacrylate (BDDA) is a multifunctional crosslinking agent . It primarily targets functional groups on polymer chains . The compound’s role is to form covalent bonds between these chains, creating a three-dimensional network .

Mode of Action

BDDA interacts with its targets through a process known as photopolymerization, which is initiated by UV radiation . This interaction results in the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network .

Biochemical Pathways

The biochemical pathways affected by BDDA are primarily related to polymer synthesis . The compound’s action can influence the flexibility and elasticity of the resulting materials . .

Pharmacokinetics

It’s known that bdda has a relatively low viscosity , which could potentially influence its bioavailability.

Result of Action

The primary result of BDDA’s action is the formation of a three-dimensional network within polymer materials . This contributes to the flexibility and elasticity of the cured materials . BDDA is used in various applications, including optical films, 3D printing, tissue engineering, dental composites, UV-curable adhesives, and sealants .

Action Environment

The action of BDDA is influenced by environmental factors such as light and temperature. Specifically, the compound undergoes photopolymerization when exposed to UV radiation . Additionally, the compound is stable under normal storage conditions (2-8°C) . .

Biochemical Analysis

Biochemical Properties

1,4-Butanediol diacrylate interacts with functional groups on polymer chains, forming covalent bonds between the chains and creating a three-dimensional network . This crosslinking process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer .

Cellular Effects

It is known that repeated or prolonged exposure to this compound may result in the erosion of teeth, inflammatory and ulcerative changes in the mouth, and necrosis . Bronchial irritation, with cough, and frequent attacks of bronchial pneumonia may ensue .

Molecular Mechanism

The molecular mechanism of this compound involves reacting with functional groups on polymer chains, forming covalent bonds between the chains, and creating a three-dimensional network . This crosslinking process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer .

Temporal Effects in Laboratory Settings

It is known that this compound has a relatively low viscosity and undergoes photopolymerization, initiated by UV radiation .

Metabolic Pathways

This compound is metabolized through a process that involves the conversion of this compound to 4-hydroxybutyrate . The resulting 4-hydroxybutyrate can be metabolized through three possible pathways: (i) oxidation to succinate, (ii) CoA activation and subsequent oxidation to succinyl-CoA, and (iii) beta oxidation to glycolyl-CoA and acetyl-CoA .

Transport and Distribution

It is known that this compound is a low viscosity, difunctional monomer offering high solvency .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediol diacrylate is typically synthesized through the esterification of 1,4-butanediol with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or a solid acid catalyst. The reaction mixture usually includes a polymerization inhibitor like hydroquinone to prevent premature polymerization .

Reaction Conditions:

    Temperature: 70-130°C

    Catalyst: Sulfuric acid or solid acid catalyst

    Inhibitor: Hydroquinone

    Solvent: Toluene or benzene

The reaction proceeds by heating the mixture under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The process is optimized to minimize by-products and waste, ensuring high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

1,4-Butanediol diacrylate undergoes various chemical reactions, primarily involving its acrylate functional groups.

Types of Reactions

Common Reagents and Conditions

    Polymerization: Initiated by UV radiation or thermal initiators.

    Addition Reactions: Catalyzed by bases or acids.

    Hydrolysis: Conducted in the presence of water and an acid or base catalyst.

Major Products

    Polymerization: Cross-linked polymers used in coatings and adhesives.

    Addition Reactions: Various functionalized derivatives depending on the nucleophile used.

    Hydrolysis: Acrylic acid and 1,4-butanediol.

Scientific Research Applications

1,4-Butanediol diacrylate has a wide range of applications in scientific research and industry.

Chemistry

Biology and Medicine

Industry

Comparison with Similar Compounds

1,4-Butanediol diacrylate can be compared with other diacrylate compounds, such as ethylene glycol diacrylate and diethylene glycol diacrylate.

Similar Compounds

Uniqueness

This compound is unique due to its balance of flexibility and reactivity, making it suitable for a wide range of applications in coatings, adhesives, and biomedical fields .

Properties

IUPAC Name

4-prop-2-enoyloxybutyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-4H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWGFJBTMHEZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25067-24-7, 110911-62-1, 52277-33-5
Record name 2-Propenoic acid, 1,1′-(1,4-butanediyl) ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25067-24-7
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Record name Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer
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Record name Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy]-
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DSSTOX Substance ID

DTXSID6044779
Record name 1,4-Butanediol diacrylate
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 1,1'-(1,4-butanediyl) ester
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CAS No.

1070-70-8, 31442-13-4, 52277-33-5
Record name 1,4-Butanediol, diacrylate
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Record name Butanediol diacrylate
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Record name 2-Propenoic acid, diester with butanediol
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Record name 2-Propenoic acid, 1,1'-(1,4-butanediyl) ester
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Record name 2-Propenoic acid, diester with butanediol
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Record name Poly(oxy-1,4-butanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-[(1-oxo-2-propen-1-yl)oxy]-
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Record name 1,4-Butanediol diacrylate
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Record name 1,4-butanediyl diacrylate
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Record name Poly(oxy-1,4-butanediyl), a-(1-oxo-2-propenyl)-#-[(1-oxo-2-propenyl)oxy]-
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Record name TETRAMETHYLENE GLYCOL DIACRYLATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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